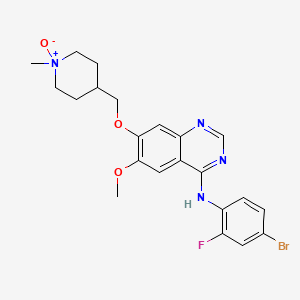

N-Oxide vandetanib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Oxide vandetanib is a metabolite of vandetanib, a small-molecule inhibitor used primarily in the treatment of medullary thyroid cancer. Vandetanib targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, epidermal growth factor receptor, and RET (REarranged during Transfection) tyrosine kinases . The N-oxide form is one of the metabolites formed during the metabolic processing of vandetanib in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-oxide vandetanib involves the oxidation of vandetanib. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-oxide vandetanib undergoes several types of chemical reactions, including:

Oxidation: Formation of N-oxide from vandetanib.

Reduction: Potential reduction back to vandetanib under specific conditions.

Substitution: Possible substitution reactions at the piperidine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Various reducing agents can be used to convert this compound back to vandetanib.

Major Products

This compound: Primary product of oxidation.

Vandetanib: Major product of reduction.

Scientific Research Applications

N-oxide vandetanib has several scientific research applications:

Mechanism of Action

N-oxide vandetanib exerts its effects by inhibiting multiple receptor tyrosine kinases, similar to vandetanib. It targets vascular endothelial growth factor receptor, epidermal growth factor receptor, and RET tyrosine kinases, which are involved in tumor growth and angiogenesis . The inhibition of these pathways leads to reduced tumor cell proliferation and angiogenesis .

Comparison with Similar Compounds

Similar Compounds

N-desmethylvandetanib: Another metabolite of vandetanib with similar inhibitory effects on receptor tyrosine kinases.

Gefitinib: An epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.

Erlotinib: Another epidermal growth factor receptor inhibitor with similar applications.

Uniqueness

N-oxide vandetanib is unique due to its specific metabolic pathway and its role as a metabolite of vandetanib. It has distinct chemical properties and biological activities compared to other similar compounds .

Biological Activity

N-Oxide vandetanib is a metabolite of vandetanib, a tyrosine kinase inhibitor primarily used in the treatment of medullary thyroid cancer and other malignancies. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from various studies focusing on its pharmacological properties, metabolic pathways, and clinical implications.

Overview of Vandetanib and Its Metabolites

Vandetanib functions by inhibiting multiple receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptors (VEGFR), and rearranged during transfection (RET) kinase. Its primary metabolites, N-desmethyl vandetanib and This compound , are formed through hepatic metabolism, predominantly mediated by cytochrome P450 enzymes, particularly CYP3A4 and flavin-containing monooxygenases (FMO) .

Metabolic Pathways

The metabolism of vandetanib involves several key enzymes:

- CYP3A4 : Primarily responsible for the formation of N-desmethyl vandetanib.

- FMO1/FMO3 : Catalyze the conversion to this compound.

Research indicates that while N-desmethyl vandetanib retains pharmacological activity comparable to the parent compound, this compound exhibits significantly lower activity .

Efficacy in Cancer Treatment

Clinical trials have demonstrated that vandetanib is effective in prolonging progression-free survival (PFS) in patients with advanced medullary thyroid carcinoma (MTC). The phase III ZETA trial reported a significant difference in PFS between patients treated with vandetanib versus placebo (HR 0.46; 95% CI 0.31 to 0.69) .

However, this compound has been characterized as having weak activity in vitro, with an IC50 greater than 3.0 μM against various cancer cell lines, indicating that it does not contribute significantly to the therapeutic effects observed with vandetanib .

Safety Profile

Both N-desmethyl and N-Oxide metabolites have been implicated in prolonging the QT interval on electrocardiograms, with IC50 values indicating a weaker effect compared to vandetanib itself . Common adverse events associated with vandetanib treatment include diarrhea, rash, nausea, hypertension, and headache .

Comparative Table of Biological Activities

| Compound | IC50 (μM) | Activity Level | Remarks |

|---|---|---|---|

| Vandetanib | 0.020-0.50 | High | Effective against multiple tyrosine kinases |

| N-desmethyl Vandetanib | 0.5-1.0 | Moderate | Similar pharmacological activity to parent drug |

| This compound | >3.0 | Low | Minimal activity; primarily inactive |

Clinical Trial Insights

In the ZETA trial involving 331 patients with MTC:

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methyl-1-oxidopiperidin-1-ium-4-yl)methoxy]quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrFN4O3/c1-28(29)7-5-14(6-8-28)12-31-21-11-19-16(10-20(21)30-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFXJGPXGDNUHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrFN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797030-22-8 |

Source

|

| Record name | N-Oxide vandetanib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797030228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-OXIDE VANDETANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3YT3PC74T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.